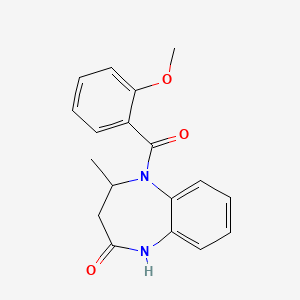

5-(2-methoxybenzoyl)-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-(2-Methoxybenzoyl)-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one is a complex organic compound belonging to the benzodiazepine family Benzodiazepines are known for their psychoactive properties and are commonly used in medicine for their sedative, anxiolytic, and muscle relaxant effects

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-methoxybenzoyl)-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one typically involves multiple steps, starting from readily available precursors. One common route involves the acylation of a benzodiazepine precursor with 2-methoxybenzoyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid byproduct .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

5-(2-Methoxybenzoyl)-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.

Major Products

Oxidation: Formation of 5-(2-hydroxybenzoyl)-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one.

Reduction: Formation of 5-(2-methoxybenzyl)-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one.

Substitution: Formation of various substituted benzodiazepines depending on the nucleophile used.

Aplicaciones Científicas De Investigación

5-(2-Methoxybenzoyl)-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex benzodiazepine derivatives.

Biology: Studied for its potential interactions with biological receptors and enzymes.

Medicine: Investigated for its potential therapeutic effects, including anxiolytic and sedative properties.

Industry: Used in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 5-(2-methoxybenzoyl)-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one involves its interaction with the central nervous system. It likely binds to the gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA and leading to sedative and anxiolytic effects. The methoxybenzoyl group may influence its binding affinity and selectivity for different receptor subtypes .

Comparación Con Compuestos Similares

Similar Compounds

Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.

Lorazepam: Known for its strong anxiolytic effects.

Clonazepam: Used primarily for its anticonvulsant properties.

Uniqueness

5-(2-Methoxybenzoyl)-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one is unique due to the presence of the methoxybenzoyl group, which may alter its pharmacokinetic and pharmacodynamic properties compared to other benzodiazepines. This structural difference can lead to variations in its therapeutic effects and side effect profile .

Actividad Biológica

5-(2-Methoxybenzoyl)-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one is a compound belonging to the benzodiazepine class, which is known for its diverse biological activities. This compound features a unique structural configuration that may influence its pharmacological properties and potential therapeutic applications. Understanding its biological activity is crucial for exploring its potential uses in medicine.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₁₄N₂O₃, with a molecular weight of approximately 234.25 g/mol. The structure includes a methoxybenzoyl group at the fifth position and a methyl group at the fourth position of the tetrahydrobenzodiazepine framework. The presence of these substituents is believed to play a significant role in its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₄N₂O₃ |

| Molecular Weight | 234.25 g/mol |

| Structural Class | Benzodiazepine |

Pharmacological Properties

Research indicates that compounds within the benzodiazepine class exhibit various pharmacological effects including anxiolytic, sedative, hypnotic, anticonvulsant, and muscle relaxant activities. The specific biological activities of this compound have been explored through both in vitro and in vivo studies.

- Anxiolytic Activity : Preliminary studies suggest that this compound may exhibit anxiolytic properties similar to other benzodiazepines. Its ability to modulate GABA_A receptor activity could be responsible for this effect.

- Anticonvulsant Properties : Given the structural similarities to other known anticonvulsants, it is hypothesized that this compound may also possess anticonvulsant effects. Further testing is required to establish its efficacy in seizure models.

- Sedative Effects : The sedative potential of this compound has been assessed through behavioral tests in animal models. Results indicate a dose-dependent sedative effect.

Structure-Activity Relationship (SAR)

The structure-activity relationship of benzodiazepines emphasizes the importance of specific functional groups in determining biological activity. The methoxybenzoyl group at the fifth position is particularly noteworthy as it may enhance lipophilicity and receptor binding affinity.

Case Studies and Research Findings

Several studies have investigated the biological activity of related benzodiazepine derivatives:

- Study on Anxiolytic Effects : A study published in Pharmacology Biochemistry and Behavior evaluated various benzodiazepine derivatives for their anxiolytic effects using the elevated plus maze test. Compounds with similar structures demonstrated significant anxiolytic activity compared to controls .

- Anticonvulsant Screening : In a study focusing on new benzodiazepine derivatives, researchers found that certain modifications to the benzodiazepine core significantly increased anticonvulsant activity in rodent models .

Propiedades

IUPAC Name |

5-(2-methoxybenzoyl)-4-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3/c1-12-11-17(21)19-14-8-4-5-9-15(14)20(12)18(22)13-7-3-6-10-16(13)23-2/h3-10,12H,11H2,1-2H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDPDIIUSQPYODM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)NC2=CC=CC=C2N1C(=O)C3=CC=CC=C3OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.